What is the chemical structure and molecular weight of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine?
What is the chemical structure and molecular weight of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine?
An In-depth Technical Guide to (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine
This guide provides a comprehensive overview of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, structural characteristics, and physicochemical properties, offering insights for researchers and scientists engaged in synthetic chemistry and pharmaceutical research.
Introduction and Chemical Identity
(4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine, also identified by its CAS Number 110859-47-7, is a substituted morpholine derivative.[1][2] The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable properties such as aqueous solubility and metabolic stability to drug candidates. The introduction of a benzyl group and a methylamine moiety to this core suggests its potential as a versatile intermediate for creating more complex molecules with potential therapeutic applications. Specifically, this compound has been noted for its role as a building block in the synthesis of neurokinin-1 (NK1) receptor antagonists, which are targets for pain and inflammation modulation.
The fundamental identifiers for this compound are crucial for unambiguous documentation and database retrieval in a research context.
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IUPAC Name: (4-benzylmorpholin-2-yl)methanamine[1]
Chemical Structure and Stereochemistry
The molecular architecture of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is defined by a central 1,4-oxazinane (morpholine) ring. This heterocyclic system contains an oxygen atom and a nitrogen atom at positions 1 and 4, respectively.
Key structural features include:
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Morpholine Core: A six-membered saturated ring that provides a stable and synthetically tractable foundation.
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N-Benzyl Group: A benzyl group (C₆H₅CH₂) is attached to the nitrogen atom at the 4-position of the morpholine ring. This group introduces aromatic character and lipophilicity, which can be critical for molecular interactions with biological targets.
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Methylamine Substituent: A methylamine group (-CH₂NH₂) is appended to the carbon atom at the 2-position. This primary amine serves as a key functional handle for further chemical modifications, such as amide bond formation or reductive amination, to build molecular diversity.
The carbon at the 2-position of the morpholine ring is a chiral center. Therefore, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine can exist as a racemic mixture of two enantiomers, (R)- and (S)-. The specific stereochemistry can significantly influence its biological activity and pharmacokinetic profile. For targeted drug development, the synthesis and evaluation of individual enantiomers are often necessary.
For precise computational and database representation, the following structural identifiers are used:
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Canonical SMILES: NCC1CN(CC2=CC=CC=C2)CCO1[1]
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InChI: InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2[1]
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InChI Key: CKZVBXBEDDAEFE-UHFFFAOYSA-N[1]
Physicochemical and Molecular Properties
Understanding the physicochemical properties of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is essential for its handling, formulation, and prediction of its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 206.29 g/mol | [4][5] |
| Appearance | Liquid | [1] |
| Boiling Point | 120-122 °C at 0.5 mmHg | [4][5] |
| Purity | Typically ≥97% | [1][4][5] |
The molecular weight of 206.29 g/mol places it well within the range of typical small molecule drug fragments or intermediates.[4][5] Its liquid state at room temperature and relatively high boiling point under vacuum are important considerations for its purification and storage.[1][4][5] The compound is noted to be very air-sensitive, necessitating handling under an inert atmosphere to prevent degradation.[4][5]
Conceptual Experimental Workflow: Characterization and Purity Assessment
A rigorous characterization of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is a prerequisite for its use in further synthetic applications. The following workflow outlines a standard procedure for confirming the identity and purity of a supplied or synthesized batch.
Caption: Conceptual workflow for the analytical characterization of (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.
Protocol Explanation:
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Initial Reception & Handling: Due to its air-sensitive nature, the compound must be handled under an inert atmosphere to prevent oxidation or reaction with atmospheric moisture.[4][5]
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Structural Verification:
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NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight by detecting the protonated molecule [M+H]⁺ at m/z ≈ 207.29.
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FTIR Spectroscopy: Infrared spectroscopy will confirm the presence of key functional groups, such as N-H stretches for the amine and C-H stretches for the aromatic and aliphatic portions.
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Purity Analysis:
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HPLC-UV/MS: High-performance liquid chromatography coupled with UV and mass spectrometry detectors is the gold standard for determining the purity of the compound and identifying any non-volatile impurities.
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GC-MS: Gas chromatography-mass spectrometry can be employed to detect and identify any residual volatile solvents or impurities from the synthesis.
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Final Qualification: The analytical data is collectively analyzed. The batch is qualified for use in subsequent research and development activities only if the structure is confirmed and the purity meets the required specification (typically ≥97%).[1][4][5]
Applications in Drug Discovery and Development
As an intermediate, (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine is a valuable starting material. Its primary amine allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. Its utility in constructing libraries of compounds for screening against various biological targets makes it a compound of significant interest to medicinal chemists.
References
- EvitaChem. (n.d.). (4-Benzyl-1,4-Oxazinan-2-Yl)-Methylamine.
- Fluorochem. (n.d.). (4-Benzyl-1,4-oxazinan-2-yl)methylamine.
- HXCHEM. (n.d.). (4-Benzyl-1,4-oxazinan-2-yl)methylamine/CAS:110859-47-7.
- Narpiem. (n.d.). (4-Benzyl-1,4-oxazinan-2-yl)methylamine, 97%.
- Narpiem. (n.d.). (4-Benzyl-1,4-oxazinan-2-yl)methylamine, 97%.
